

Application Note: Pmx-205 in the DSS-Induced Colitis Model

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Compound of Interest

Compound Name: Pmx-205

Cat. No.: B549196

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Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS)-induced colitis model is a widely utilized preclinical model in IBD research due to its simplicity, reproducibility, and ability to mimic key aspects of human UC, particularly the innate immune response.[2][3][4] Growing evidence points to the involvement of the complement system, a crucial part of innate immunity, in the pathogenesis of IBD.[5][6] Activation of the complement cascade generates the potent pro-inflammatory anaphylatoxin C5a. C5a exerts its effects by binding to its receptor, C5aR1 (or CD88), which is expressed on various immune cells. This interaction triggers a cascade of inflammatory responses. **Pmx-205** is a potent, orally active cyclic peptide antagonist of the C5a receptor[7][8] that has shown significant efficacy in ameliorating inflammation in the DSS-induced colitis model, making it a valuable tool for studying IBD therapeutics.[1][9]

This document provides detailed protocols for utilizing **Pmx-205** in a DSS-induced colitis model, summarizes expected quantitative outcomes, and illustrates the key signaling pathways and experimental workflows.

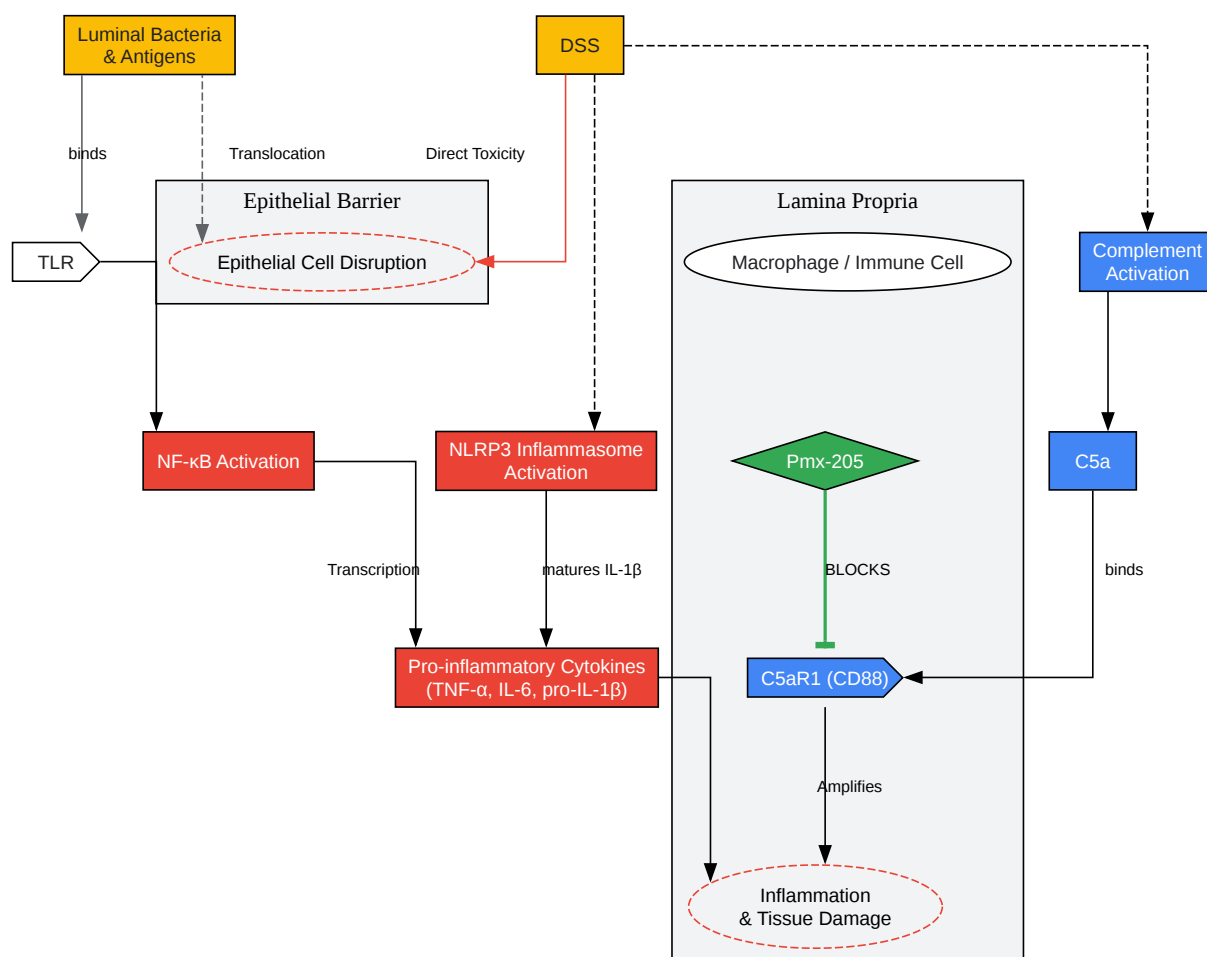
Mechanism of Action and Signaling Pathways

DSS induces colitis by exerting a direct toxic effect on colonic epithelial cells, disrupting the intestinal barrier integrity.[3][4] This breach allows luminal bacteria and their products to

penetrate the lamina propria, triggering a robust inflammatory response from the underlying immune cells.^[4] Several key signaling pathways are activated:

- **Complement C5a-C5aR1 Axis:** The inflammatory environment in the colon activates the complement system, leading to the production of C5a. C5a binds to C5aR1 on myeloid cells, amplifying the inflammatory cascade, recruiting immune cells, and promoting the release of pro-inflammatory cytokines.^{[5][6]} **Pmx-205** acts as a non-competitive antagonist at the C5aR1 receptor, effectively blocking this pro-inflammatory signaling.^{[1][9]}
- **NLRP3 Inflammasome:** DSS is known to activate the NLRP3 inflammasome in macrophages.^[10] This leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18 into their mature, active forms, potent drivers of gut inflammation.^{[10][11]}
- **Toll-Like Receptor (TLR) and NF- κ B Signaling:** Bacterial components entering the lamina propria are recognized by TLRs on immune cells. This engagement activates the NF- κ B signaling pathway, a central regulator of inflammation.^{[11][12]} Activated NF- κ B translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including TNF- α , IL-6, and pro-IL-1 β .^[11]

Pmx-205's primary mechanism is the inhibition of the C5a-C5aR1 axis. By blocking this pathway, it reduces the production of downstream pro-inflammatory cytokines and promotes an anti-inflammatory environment, characterized by increased levels of IL-4 and IL-10.^{[1][9]}



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Caption: Signaling pathways in DSS-induced colitis and **Pmx-205** intervention.

Experimental Protocols

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis. The concentration of DSS and mouse strain are critical variables.[\[1\]](#)[\[3\]](#)

- Animals: 8-12 week old male mice. BALB/c and C57BL/6 are commonly used strains, with C57BL/6 being more susceptible.[\[1\]](#)
- Housing: House mice under standard conditions with ad libitum access to food and water.[\[13\]](#)
- DSS Preparation: Prepare DSS (MW: 36,000-50,000 Da) solution fresh in autoclaved drinking water.[\[14\]](#) Filter sterilize the solution using a 0.22 µm filter.[\[13\]](#)
 - For BALB/c mice: Use 5% DSS (w/v).[\[1\]](#)
 - For C57BL/6 mice: Use 1.5% - 3% DSS (w/v).[\[1\]](#)[\[15\]](#)
- Induction:
 - Acclimatize mice for at least one week before the experiment begins.
 - Record the initial body weight of each mouse on Day 0.[\[14\]](#)
 - Replace regular drinking water with the prepared DSS solution.
 - Administer DSS-containing water for 5 to 7 consecutive days for an acute model.[\[1\]](#)
 - Provide fresh DSS solution every 2 days.[\[14\]](#)
 - The control group receives regular autoclaved drinking water.

Pmx-205 Administration

Pmx-205 can be administered in both prophylactic (preventative) and therapeutic (treatment) regimens.[\[1\]](#)[\[9\]](#)

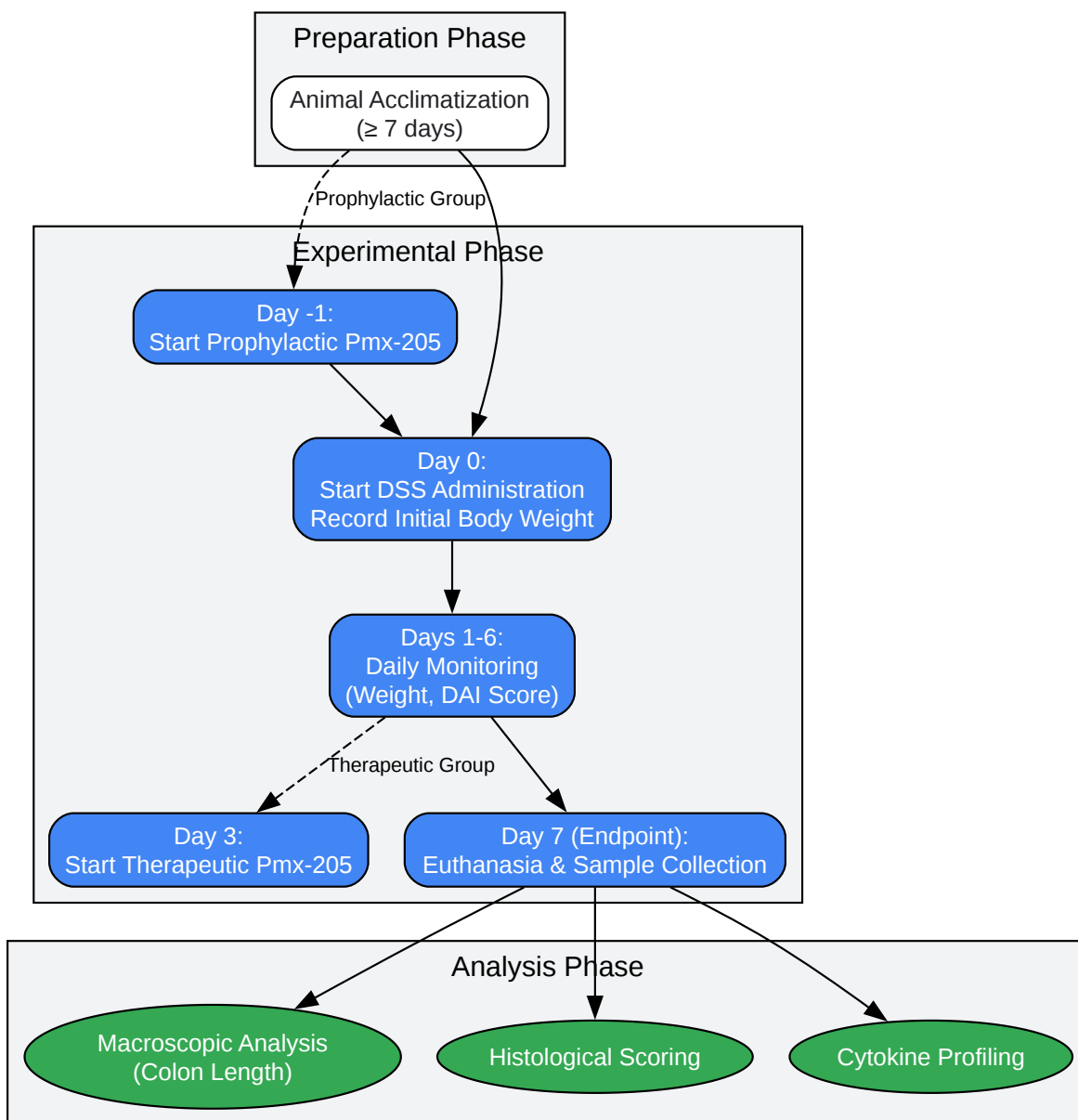
- Preparation: **Pmx-205** is water-soluble.[7] Dissolve in sterile water for oral administration.
- Dosage: 100-200 µg per mouse per day (equivalent to approx. 5-10 mg/kg).[1] Other studies have used 3-5 mg/kg.[15][16]
- Route: Oral gavage.
- Regimens:
 - Prophylactic Regimen: Begin daily oral administration of **Pmx-205** one day before starting DSS administration (Day -1) and continue throughout the DSS treatment period.[1]
 - Therapeutic Regimen: Begin daily oral administration of **Pmx-205** on Day 3 or Day 5, after colitis has been established, and continue through Day 6 or until the end of the experiment.[1][15]
 - Vehicle Control: The DSS-only group should receive an equivalent volume of the vehicle (water) by oral gavage.

Assessment of Colitis Severity

- Daily Monitoring:
 - Body Weight: Record the weight of each mouse daily. Weight loss is a key indicator of disease severity.[14]
 - Disease Activity Index (DAI): Calculate the DAI score daily based on weight loss, stool consistency, and the presence of blood in the stool (hematochezia). Scoring systems can be adapted from established protocols.[17]
- Post-Mortem Analysis (at experiment endpoint, e.g., Day 7):
 - Colon Length: Euthanize mice and carefully dissect the entire colon from the cecum to the anus. Measure the length in centimeters. Colon shortening is a classic macroscopic sign of inflammation.[1][14]
 - Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections

for inflammation severity, extent of injury, and crypt damage.[1][17]

- Cytokine Analysis: Homogenize a segment of the colon tissue to measure levels of pro-inflammatory (e.g., TNF- α , IL-6, IL-1 β) and anti-inflammatory (e.g., IL-4, IL-10) cytokines using methods like ELISA or multiplex assays.[1][2]



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